N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 952984-55-3
VCID: VC7052286
InChI: InChI=1S/C20H18ClN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.83

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

CAS No.: 952984-55-3

Cat. No.: VC7052286

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.83

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide - 952984-55-3

Specification

CAS No. 952984-55-3
Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
IUPAC Name N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Standard InChI InChI=1S/C20H18ClN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25)
Standard InChI Key ISIZIUJXTREHLF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, reflecting its substituents and functional groups. Its molecular formula, C21H20ClN3O2\text{C}_{21}\text{H}_{20}\text{ClN}_3\text{O}_2, indicates a composition of 21 carbon, 20 hydrogen, 1 chlorine, 3 nitrogen, and 2 oxygen atoms . The molecular weight is calculated as 381.9 g/mol, consistent with the sum of atomic masses .

Structural Features

The compound’s structure integrates three key components:

  • Butanamide backbone: A four-carbon chain terminating in an amide group.

  • 2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, linked to the amide nitrogen.

  • 6-Oxo-3-phenylpyridazin-1(6H)-yl moiety: A pyridazinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2) substituted with a phenyl group at position 3 and a ketone at position 6.

The pyridazinone ring’s conjugation system and the electron-withdrawing chlorine atom likely influence the compound’s reactivity and solubility .

Physicochemical Properties

PropertyValue
Molecular FormulaC21H20ClN3O2\text{C}_{21}\text{H}_{20}\text{ClN}_3\text{O}_2
Molecular Weight381.9 g/mol
XLogP<sub>3</sub>-AA~3.5 (estimated)
Hydrogen Bond Donors2 (amide NH and pyridazinone NH)
Hydrogen Bond Acceptors3 (amide O, pyridazinone O, and ketone O)

The compound’s moderate lipophilicity (estimated XLogP ~3.5) implies potential membrane permeability, a trait relevant to drug discovery .

Synthesis and Manufacturing

  • Cyclocondensation reactions: Combining hydrazines with diketones or ketoesters to form the pyridazinone core.

  • Amide coupling: Introducing the chlorophenyl group via carbodiimide-mediated coupling of carboxylic acids with amines.

Future work should explore stepwise routes to optimize yield and purity.

Applications and Industrial Relevance

The compound’s potential applications remain speculative due to limited research. Pyridazinones are explored in:

  • Pharmaceuticals: As kinase inhibitors or antiplatelet agents.

  • Agrochemicals: Herbicides and fungicides.

  • Materials science: Liquid crystals or organic semiconductors .

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